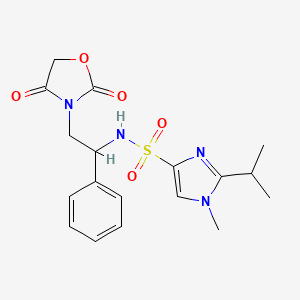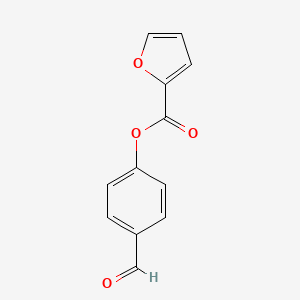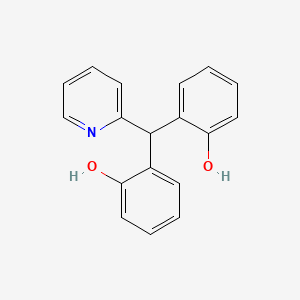![molecular formula C18H21N3O2S B2861889 N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 315682-73-6](/img/structure/B2861889.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, also known as DMTPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMTPA is a thienopyrimidine derivative that has been shown to exhibit antitumor and anticancer properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound and its analogs are synthesized through various chemical reactions aimed at creating inhibitors for specific kinases or for evaluating their chemical properties. For instance, one study detailed the complete crystal structure of a related compound designed as a new inhibitor of CLK1 and DYRK1A kinases, established by single-crystal X-ray diffraction. This structural analysis aids in understanding the biological mechanism of action of these compounds (Guillon et al., 2013).
Biological Activities and Potential Therapeutic Uses
Several studies have explored the biological activities of compounds structurally related to "N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine," including their potential as anticancer, anti-HIV, and antimicrobial agents. For example, research on novel pyrazolopyrimidines derivatives highlighted their significance as anticancer and anti-5-lipoxygenase agents, demonstrating the diverse therapeutic potential of these compounds (Rahmouni et al., 2016). Another study focused on synthesizing new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, evaluating them for antiproliferative activity against human breast cancer and mouse fibroblast nonmalignant cell lines. This research underscores the compounds' potential in cancer treatment (Atapour-Mashhad et al., 2017).
Antimicrobial and Antifungal Activities
Compounds based on the pyrimidine structure have been evaluated for their antimicrobial and antifungal activities. For instance, some synthesized derivatives showed promising results against Staphylococcus aureus, highlighting the antimicrobial potential of these compounds (Sirakanyan et al., 2015).
Heterocyclic Chemistry and Drug Design
The synthesis and functionalization of heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives, play a crucial role in drug design and discovery. These compounds' chemical versatility allows for the exploration of novel therapeutic agents with potential applications in treating various diseases (Deohate & Palaspagar, 2020).
Mécanisme D'action
Mode of Action
It is hypothesized that the compound may interact with its targets by binding to active sites, leading to changes in the targets’ function . .
Biochemical Pathways
The biochemical pathways affected by Oprea1_175027 are currently unknown. Given the compound’s structure, it may influence pathways involving similar compounds or those associated with its potential targets
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells , potentially influencing its bioavailability.
Result of Action
The molecular and cellular effects of Oprea1_175027’s action are currently unknown. Its potential interactions with cellular targets suggest it may influence cellular functions or signaling pathways
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets . The specific environmental influences on Oprea1_175027’s action are yet to be determined.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-12(2)24-18-16(11)17(20-10-21-18)19-8-7-13-5-6-14(22-3)15(9-13)23-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGXBKSYGGIECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine](/img/structure/B2861808.png)




![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)


![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)
![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)



![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)